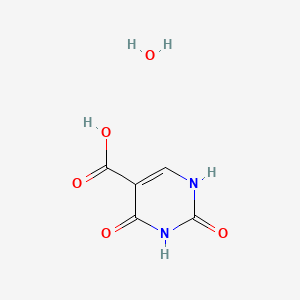
Uracil-5-carboxylic acid monohydrate
Overview
Description
Uracil-5-carboxylic acid, also known as 2,4-Dihydroxypyrimidine-5-carboxylic acid or Isoorotic acid, is a type of chemical entity and a subclass of pyrimidine . It is found in the candyleaf plant . The chemical formula is C₅H₄N₂O₄ .
Synthesis Analysis
Uracil-5-carboxylic acid has been obtained from 5-formyluracil by the action of the enzyme, thymine 7-hydroxylase . It has been used to synthesize N1-alkylated uracil derivatives . In a study, deprotonated uracil-5-carboxylic acid and its anionic fragments were explored to elucidate novel reagents of uracil formation .Molecular Structure Analysis
The molecular structure of Uracil-5-carboxylic acid monohydrate is represented by the formula C₅H₆N₂O₅ . The average mass is 174.111 Da and the monoisotopic mass is 174.027664 Da .Chemical Reactions Analysis
The ion chemistry of uracil may provide clues to its prebiotic synthesis and role in the origin of life . The fragmentation of biomolecules provides valuable insights into their formation . In a study, the reactivity of uracil’s anionic derivatives was characterized .Physical And Chemical Properties Analysis
Uracil-5-carboxylic acid has a mass of 156.017±0 dalton . The melting point is 283 °C (dec.) (lit.) . The molecular formula is C₅H₄N₂O₄ .Scientific Research Applications
Biomedical Applications
Uracil-5-carboxylic acid monohydrate, a derivative of uracil, contains functional groups contributing to its use in biomedical applications. Its crystal structure, characterized by intermolecular hydrogen bonding, forms a layered sheet structure, which is integral to its biomedical utility (Law, Szeto, & Wong, 2004).
Coordination Compounds with Alkali Metals
Uracil-5-carboxylic acid reacts with alkali metals (Na–Cs) to form polymeric coordination compounds. These compounds exhibit diverse hydrogen bonding networks, forming structures like chains, sheets, and tapes, integral to their unique properties (Nichol & Clegg, 2006).
Complex Formation with Metal Ions
The compound has shown the ability to form complexes with various metal ions like Cu(II), Ni(II), Co(II), Zn(II), Mn(II), and Cd(II). These interactions suggest potential applications in areas like catalysis and environmental remediation (Tucci, Doody, & Li, 1961).
Enzymatic Conversion
Uracil-5-carboxylic acid undergoes enzymatic conversion to uracil and carbon dioxide. This reaction, catalyzed by a specific enzyme from Neurospora crassa, highlights its metabolic significance in biological systems (Palmatier, Mccroskey, & Abbott, 1970).
Antitumor Therapy Development
Derivatives synthesized from uracil-5-carboxylic acid exhibit antiproliferative and erythroid differentiation induction properties. This indicates potential for developing new antitumor therapies based on their ability to induce terminal differentiation in specific cancer cells (Accetta et al., 2009).
Mechanism of Action
Target of Action
The primary target of Uracil-5-carboxylic acid monohydrate is the enzyme uracil-5-carboxylate decarboxylase . This enzyme belongs to the family of lyases, specifically the carboxy-lyases, which cleave carbon-carbon bonds .
Mode of Action
The This compound interacts with its target, the enzyme uracil-5-carboxylate decarboxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction that converts uracil-5-carboxylate into uracil and carbon dioxide .
Biochemical Pathways
The action of This compound primarily affects the biochemical pathway involving the conversion of uracil-5-carboxylate to uracil . This process is part of the larger nucleotide metabolism pathway, specifically the pyrimidine metabolism pathway. The downstream effects of this action include the production of uracil, which is a key component of RNA.
Result of Action
The molecular effect of the action of This compound is the production of uracil from uracil-5-carboxylate
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with the target enzyme . Furthermore, the presence of other molecules in the environment, such as potential interstellar species (SO2, OCS, CS2, NO, N2O, CO, NH3, O2, and C2H4), can also affect the reactivity of uracil’s anionic derivatives .
Safety and Hazards
According to the safety data sheet, Uracil-5-carboxylic acid monohydrate should be handled with care to avoid contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .
Biochemical Analysis
Biochemical Properties
Uracil-5-carboxylic acid monohydrate plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with enzymes such as uracil-5-carboxylate decarboxylase, which catalyzes the decarboxylation of uracil-5-carboxylic acid to uracil and carbon dioxide . This interaction is crucial for maintaining the balance of pyrimidine nucleotides in cells. Additionally, this compound can act as a substrate for various other enzymes involved in nucleotide metabolism, influencing the overall nucleotide pool and cellular functions.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can be incorporated into RNA, potentially affecting RNA stability and function. The presence of this compound in RNA can influence the efficiency of translation and the stability of RNA molecules, thereby impacting protein synthesis and cellular metabolism . Additionally, its incorporation into DNA can lead to mutations if not properly repaired, affecting gene expression and cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes involved in nucleotide metabolism, influencing their activity and the overall nucleotide pool in cells. For example, its interaction with uracil-5-carboxylate decarboxylase affects the conversion of uracil-5-carboxylic acid to uracil, thereby regulating the levels of these nucleotides in cells . Additionally, this compound can be incorporated into nucleic acids, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, affecting its availability and activity in biochemical assays . Long-term exposure to this compound can lead to changes in cellular functions, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be incorporated into nucleic acids without causing significant toxicity. At high doses, this compound can lead to toxic effects, including disruptions in nucleotide metabolism and cellular functions . Studies have shown that high doses of this compound can cause adverse effects such as DNA damage and mutations, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. It can be converted to uracil through the action of uracil-5-carboxylate decarboxylase, influencing the levels of pyrimidine nucleotides in cells . Additionally, this compound can be incorporated into RNA and DNA, affecting their stability and function . These interactions highlight the importance of this compound in maintaining nucleotide balance and cellular functions.
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells through nucleotide transporters and incorporated into nucleic acids . Additionally, this compound can interact with binding proteins that facilitate its transport and distribution within cells . These interactions ensure that this compound is available for its biochemical functions and can influence cellular processes.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. In the nucleus, it can be incorporated into DNA and RNA, affecting their stability and function . In the cytoplasm, this compound can be involved in nucleotide metabolism and other biochemical processes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMYNECKRWOZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610873 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69727-34-0 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


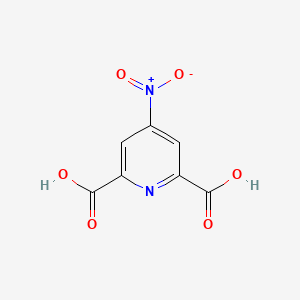


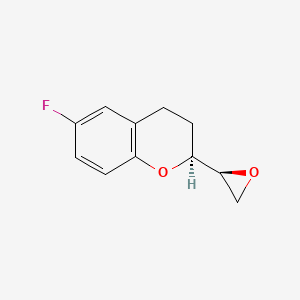
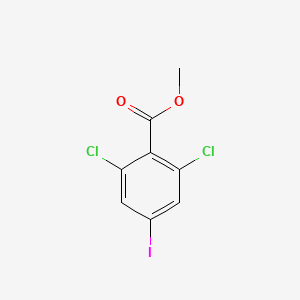
![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)
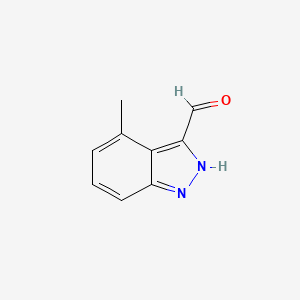
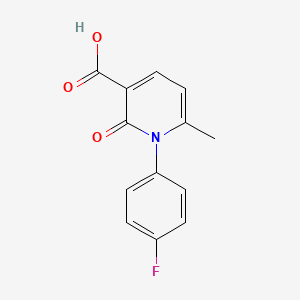
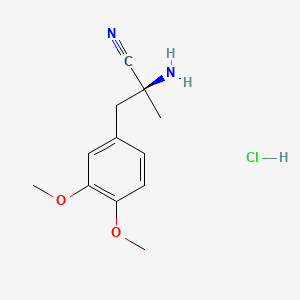
![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)


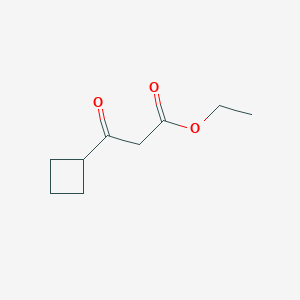
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
